molecular formula C6H14ClF2NO B1652074 (3,3-Difluoropropyl)(2-methoxyethyl)amine hydrochloride CAS No. 1384428-83-4

(3,3-Difluoropropyl)(2-methoxyethyl)amine hydrochloride

Cat. No.: B1652074
CAS No.: 1384428-83-4
M. Wt: 189.63
InChI Key: GRSHEJZHXKMLOA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,3-Difluoropropyl)(2-methoxyethyl)amine hydrochloride typically involves the reaction of 3,3-difluoropropylamine with 2-methoxyethanol in the presence of hydrochloric acid. The reaction conditions often include controlled temperatures and specific catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced purification techniques ensures consistent quality and compliance with regulatory standards .

Chemical Reactions Analysis

Types of Reactions

(3,3-Difluoropropyl)(2-methoxyethyl)amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoropropyl oxides, while substitution reactions can produce a variety of substituted amines .

Scientific Research Applications

(3,3-Difluoropropyl)(2-methoxyethyl)amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (3,3-Difluoropropyl)(2-methoxyethyl)amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (3,3-Difluoropropyl)amine hydrochloride
  • (2-Methoxyethyl)amine hydrochloride
  • (3,3-Difluoropropyl)(2-methoxyethyl)amine

Uniqueness

Compared to similar compounds, (3,3-Difluoropropyl)(2-methoxyethyl)amine hydrochloride offers unique advantages due to the combination of its fluorinated and methoxyethyl groups. This combination can result in improved stability, reactivity, and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

3,3-difluoro-N-(2-methoxyethyl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13F2NO.ClH/c1-10-5-4-9-3-2-6(7)8;/h6,9H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRSHEJZHXKMLOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNCCC(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1384428-83-4
Record name 1-Propanamine, 3,3-difluoro-N-(2-methoxyethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1384428-83-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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